
CID 146035666
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 146035666” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 146035666 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The synthetic routes are designed to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its use in various applications. The industrial methods focus on optimizing the reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of large-scale reactors and continuous production processes.
Chemical Reactions Analysis
Types of Reactions: CID 146035666 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds used in further applications.
Scientific Research Applications
CID 146035666 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be used in studies related to its biological activity and interactions with biomolecules. In medicine, this compound could be investigated for its potential therapeutic effects. In industry, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 146035666 involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context of its use
Comparison with Similar Compounds
Similar Compounds: CID 146035666 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or properties.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This makes it suitable for particular applications where other compounds may not be as effective.
Conclusion
This compound is a compound with significant scientific interest due to its unique properties and wide range of applications
Properties
Molecular Formula |
C30H44O6 |
|---|---|
Molecular Weight |
500.7 g/mol |
InChI |
InChI=1S/C30H44O6/c1-17-15-30(23(33)18(2)24(34)35-30)36-29(17)14-13-27(5)20-7-8-21-25(3,19(20)9-12-28(27,29)6)11-10-22(32)26(21,4)16-31/h17-18,21,23,31,33H,7-16H2,1-6H3 |
InChI Key |
YRNYMVDUKNBNHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(C(C(=O)O2)C)O)OC13CCC4(C3(CCC5=C4CCC6C5(CCC(=O)C6(C)CO)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


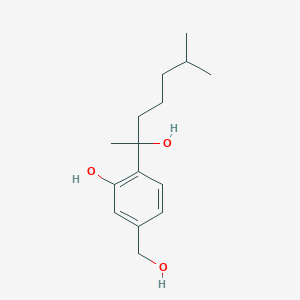
![1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B12299388.png)
![[1r,9Ar,(-)]-octahydro-2H-quinolizine-1-methanol acrylate](/img/structure/B12299390.png)
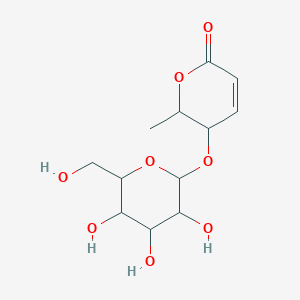

![7,11-Dihydroxy-8,8,12,16-tetramethyl-3-(2-methyl-1,3-benzothiazol-5-yl)-10-prop-2-enyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12299414.png)

![benzyl 4-[7-(8-chloronaphthalen-1-yl)-2-methylsulfinyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-2-(cyanomethyl)piperazine-1-carboxylate](/img/structure/B12299437.png)
![3-(7-chloro-1H-indol-3-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12299448.png)
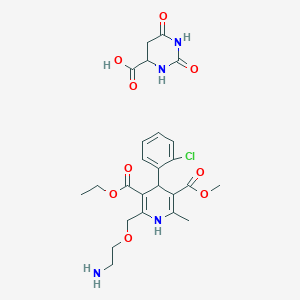
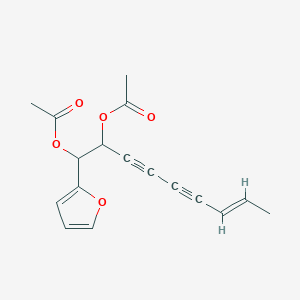
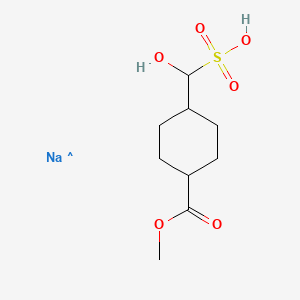
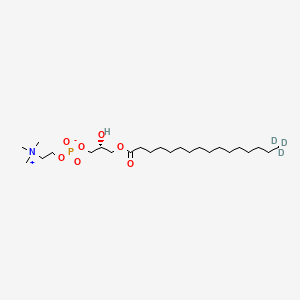
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)
